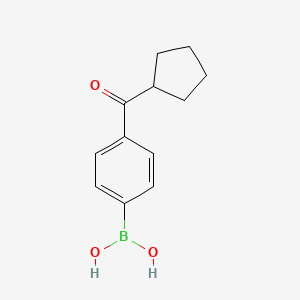
(2-Cyano-3-methoxyphenyl)boronic acid
Vue d'ensemble
Description
“(2-Cyano-3-methoxyphenyl)boronic acid” is a type of boronic acid. Boronic acids are highly valuable building blocks in organic synthesis . They are used in Suzuki reactions, a type of organic reaction that is classified as a coupling reaction where the coupling partners are a boronic acid with a halide catalyzed by a palladium (0) complex .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a significant process in the synthesis of boronic acids . This process involves a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Chemical Reactions Analysis
Boronic acids are involved in various chemical reactions. They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Applications De Recherche Scientifique
Sensing Applications
(2-Cyano-3-methoxyphenyl)boronic acid: is widely used in sensing applications due to its ability to form reversible covalent bonds with diols and strong Lewis bases such as fluoride or cyanide anions . This property is particularly useful in the development of sensors for detecting sugars like glucose, which is crucial for diabetes management. The interaction with diols also allows for the creation of sensors that can detect other biologically relevant molecules.
Biological Labelling
The compound’s reactivity with diols makes it a valuable tool for biological labelling. It can be used to label glycoproteins and other glycoconjugates, which are important for understanding cell biology and the mechanisms of disease .
Protein Manipulation and Modification
Boronic acids, including (2-Cyano-3-methoxyphenyl)boronic acid , can be used to modify proteins. This includes the formation of boronate esters with cis-diols on the protein surface, which can alter the protein’s function or stability .
Therapeutic Development
The ability to interact with various biological molecules makes boronic acids candidates for the development of therapeutics. They can be used to inhibit enzymes or to interfere with biological pathways, potentially leading to new treatments for diseases .
Separation Technologies
In analytical chemistry, (2-Cyano-3-methoxyphenyl)boronic acid can be utilized for the separation of sugars and other diol-containing compounds. This is often done through chromatography or electrophoresis, where the boronic acid acts as an affinity ligand .
Glucose Monitoring
One of the most promising applications of boronic acid derivatives is in non-enzymatic glucose sensors. These sensors can provide long-term stability and low cost, which are significant advantages over traditional enzymatic sensors. They work by recognizing glucose through a reversible and covalent binding mechanism, which is crucial for continuous glucose monitoring systems .
Organic Electronics
Boronic acid derivatives, including (2-Cyano-3-methoxyphenyl)boronic acid , may find applications in organic electronics. They can be used in the synthesis of π-conjugated systems, which are essential components of organic light-emitting diodes (OLEDs) or organic solar cells.
Molecular Recognition
The specific interactions between boronic acids and certain molecules can be exploited in the design of molecular recognition systems. This includes the creation of targeted drug delivery systems where the boronic acid derivative can recognize and bind to specific biomolecules.
Safety and Hazards
Mécanisme D'action
Target of Action
Boronic acids, including (2-cyano-3-methoxyphenyl)boronic acid, are commonly used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and crucial for the synthesis of many organic compounds .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, (2-Cyano-3-methoxyphenyl)boronic acid interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, the (2-Cyano-3-methoxyphenyl)boronic acid, which acts as a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which (2-Cyano-3-methoxyphenyl)boronic acid participates, is a key biochemical pathway in the synthesis of biaryl compounds . These compounds have wide applications in pharmaceuticals and organic materials .
Result of Action
The result of the action of (2-Cyano-3-methoxyphenyl)boronic acid in Suzuki–Miyaura cross-coupling reactions is the formation of biaryl compounds . These compounds are fundamental structures in many organic compounds, including pharmaceuticals and organic materials .
Action Environment
The action of (2-Cyano-3-methoxyphenyl)boronic acid in Suzuki–Miyaura cross-coupling reactions is influenced by various environmental factors. The reaction conditions are generally mild and tolerant of various functional groups . The stability of (2-Cyano-3-methoxyphenyl)boronic acid and its environmental benignity contribute to the broad application of these reactions .
Propriétés
IUPAC Name |
(2-cyano-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHINHWGIHWEPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681884 | |
| Record name | (2-Cyano-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1164100-84-8 | |
| Record name | B-(2-Cyano-3-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1164100-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Cyano-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1422055.png)
![6-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B1422056.png)



